molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Cat. No.: B108054
CAS No.: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as this compound, is a useful research compound. Its molecular formula is C3H2F6O and its molecular weight is 170.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is a valuable compound in the field of organic synthesis, providing a pathway to various fluorinated organic molecules. A convenient synthetic procedure has been developed to obtain various hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers. This synthesis involves the use of anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, allowing for selective formation of the desired products (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Molecular and Structural Insights

The molecular and structural characteristics of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol have been extensively studied, providing insights into its unique properties. For example, it has been observed that this compound forms a chiral trimer and a metastable chiral dimer from achiral monomers, indicating a preference for three metastable chiral monomer units arranged into a strained OH...O hydrogen-bonded ring. This finding was supported by a combination of infrared, microwave, and Raman spectroscopy, alongside high-level quantum chemical calculations, demonstrating the compound's ability to engage in complex molecular interactions (Oswald, Seifert, Bohle, Gawrilow, Grimme, Jäger, Xu, & Suhm, 2019).

Physical and Chemical Properties

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol as a model compound. Molecular dynamics simulation studies have provided insight into the physicochemical properties of fluorinated organic molecules, revealing how the presence of trifluoromethyl groups affects their behavior in water. This research highlights the unique miscibility behavior of fluorinated compounds, which is critical for their application in various fields (Fioroni, Burger, Mark, & Roccatano, 2003).

Applications in Material Science

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol has been utilized in the formation of fluorinated alcohol/calcium fluoride nanocomposites, demonstrating its applicability in material science. These nanocomposites exhibit remarkable thermal stability and have potential applications in surface modification, providing oleophobicity and lower refractive indices to modified surfaces (Saito, Yamazaki, Tsushima, Sato, & Sawada, 2016).

Safety and Hazards

This compound is harmful if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage . It is also combustible .

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol or EINECS 254-091-9, is a solution-phase peptide chemistry solvent . It is used in various chemical reactions due to its high ionizing power . It is also used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Mode of Action

This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Biochemical Pathways

It is known to improve the separation and detection of compounds in liquid chromatography-mass spectrometry (lc-ms) methods .

Pharmacokinetics

It is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents , which may influence its bioavailability.

Result of Action

It is known to facilitate various chemical reactions and improve the separation and detection of compounds in lc-ms methods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Also, it should be stored and handled safely to avoid contact with strong oxidizing agents .

Properties

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191995
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Molecular Weight

170.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38701-74-5
Record name 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38701-74-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
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Synthesis routes and methods III

Procedure details

French Pat. No. 2,027,172 relates to a process for gas phase hydrogenation of perhaloketones over a palladium-based catalyst deposited on activated charcoal and particularly describes catalytic hydrogenation of hexafluoroacetone (CF3COCF3) to yield 1,1,1,3,3,3-hexafluoroisopropyl alcohol. The yield obtained (75%) and the difficulty of handling the starting material (b.p.: -27.4° C./760 torr) make the process uneconomical. French Pat. No. 2,479,803 carries out a gas phase catalytic hydrogenation of hexafluoroacetone to 1,1,1,3,3,3-hexafluoroisopropanol over a nickel-based catalyst. The catalyst life is not rated for a continuous operation time longer than 20 hours and, above all, this process requires the use of a pure starting material, which is difficult to obtain in the case of hexafluoroacetone. French Pat. No. 1,361,260 carries out the gas phase catalytic hydrogenation of hexafluoroacetone over a catalyst based on copper chromite. The yields of 1,1,1,3,3,3-hexafluoroisopropanol are mediocre (approximately 40%) for a partial conversion (83%) of the ketone used. This entails difficult and costly recycling.
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Synthesis routes and methods IV

Procedure details

Approximately 100cc of Pd/C catalyst is packed into a ½″ diameter pipe reactor. Approximately 1 g/min of the hexafluoroacetone and 500cc/min hydrogen gas is fed into the reactor at atmospheric pressure and 180° C. Hexafluoro-2-propanol is produced in greater than 90% yield.
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Q & A

Q1: Why was 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol used in the study on thymosin beta 9?

A1: This compound, also known as hexafluoroisopropanol-d2, is a commonly used co-solvent in peptide and protein structure studies. [] It can significantly influence the conformation of peptides by disrupting hydrogen bonding networks within the peptide and between the peptide and water molecules. In this specific study, the researchers used a 40% (v/v) solution of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol in water to induce a more ordered structure in thymosin beta 9, allowing them to determine its conformation using NMR spectroscopy. []

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